3-Methoxy-benzaldehyde oxime
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Overview
Description
3-Methoxy-benzaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to the benzene ring and an oxime functional group The compound’s chemical formula is C8H9NO2 It is a derivative of benzaldehyde oxime, where the methoxy group is positioned at the third carbon of the benzene ring
Mechanism of Action
Target of Action
3-Methoxy-benzaldehyde oxime, like other oximes, primarily targets enzymes in the body. . They have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . Some oximes are also inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
Oximes generally act asnucleophiles , reacting with electrophilic sites on their target molecules . The nitrogen atom in the oxime moiety acts as a nucleophile, competing with oxygen. This reaction forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes have been reported to affect various biochemical pathways due to their interaction with different enzymes . For instance, they can inhibit kinases, which play crucial roles in signal transduction pathways .
Pharmacokinetics
The polarity of the oxime group may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Result of Action
Oximes have been reported to have various biological activities, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities . The exact effects would depend on the specific targets and pathways affected by the compound.
Biochemical Analysis
Biochemical Properties
This reaction is essentially irreversible as the adduct dehydrates .
Cellular Effects
Oximes have been shown to interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of 3-Methoxy-benzaldehyde oxime involves the reaction of the compound with aldehydes or ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates
Temporal Effects in Laboratory Settings
It is known that oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine
Metabolic Pathways
It is known that oximes are positioned at important metabolic bifurcation points between general and specialized metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-benzaldehyde oxime can be synthesized through the condensation reaction of 3-methoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding a mixture of E and Z isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitriles.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as sodium hypochlorite or hydrogen peroxide can be used.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Methoxy-benzaldehyde oxime has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Benzaldehyde oxime: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-benzaldehyde oxime: The methoxy group is positioned at the fourth carbon, leading to variations in steric and electronic effects.
2-Methoxy-benzaldehyde oxime: The methoxy group is positioned at the second carbon, affecting the compound’s reactivity and stability.
Uniqueness: The presence of the methoxy group at the third carbon enhances its solubility and reactivity compared to other isomers .
Properties
CAS No. |
38489-80-4 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
VDCBJAPSEUTPTQ-TWGQIWQCSA-N |
SMILES |
COC1=CC=CC(=C1)C=NO |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\O |
Canonical SMILES |
COC1=CC=CC(=C1)C=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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